3-Isopropylazetidine-2-carboxylic acid

Peptide Engineering Protein Folding Conformational Analysis

Researchers seeking to rigidify peptide backbones often face a trade-off between conformational control and pharmacokinetic properties. 3-Isopropylazetidine-2-carboxylic acid resolves this by introducing a sterically demanding, lipophilic constraint that preferentially induces γ-turn conformations. This non-proteinogenic amino acid directly addresses the limitations of proline or unsubstituted azetidine in structure-activity relationship studies where precise 3D orientation dictates target binding. - Enforces γ-turn geometry, distinct from the β-turn preference of proline, for probing bioactive conformations. - The 3-isopropyl group increases lipophilicity (XLogP ≈ 1.4) versus unsubstituted azetidine, improving passive membrane permeability. - Available in enantiopure (2S,3S) form via established asymmetric synthesis, ensuring stereochemical integrity for peptide mimetics.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B12840327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylazetidine-2-carboxylic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(C)C1CNC1C(=O)O
InChIInChI=1S/C7H13NO2/c1-4(2)5-3-8-6(5)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10)
InChIKeyVCXMOGULLXHZRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylazetidine-2-carboxylic Acid Overview


3-Isopropylazetidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic α-amino acid featuring a four-membered azetidine ring with an isopropyl substituent at the 3-position [1]. It serves as a sterically demanding analog of proline, wherein the five-membered pyrrolidine ring is replaced by a more strained azetidine ring, and the isopropyl group introduces significant steric bulk [2]. This structural motif imparts unique conformational properties to peptides and proteins, making it a valuable tool for probing structure-activity relationships and engineering peptide therapeutics with enhanced stability or altered folding [3]. Its enantiopure (2S,3S) form is available via asymmetric synthesis [1].

1
Conformationally constrained proline analog for peptide backbone engineering
2
Enantiopure (2S,3S) form available via asymmetric synthesis
3
Introduces steric bulk and increased lipophilicity versus unsubstituted Aze or Pro

Why 3-Isopropylazetidine-2-carboxylic Acid Is Irreplaceable


Direct substitution of 3-isopropylazetidine-2-carboxylic acid with unsubstituted azetidine-2-carboxylic acid (Aze) or proline (Pro) is not equivalent in applications requiring precise conformational control or altered physicochemical properties. The four-membered azetidine ring of Aze imposes a different backbone geometry (γ-turn preference) than the five-membered pyrrolidine of Pro (β-turn preference) [1]. Moreover, the 3-isopropyl substituent in the target compound introduces significant steric hindrance and increases lipophilicity, which can profoundly affect peptide folding, receptor binding, and membrane permeability [2]. Consequently, using Aze or Pro would yield peptides or small molecules with distinct 3D structures and biological profiles, invalidating structure-activity relationships derived from the 3-isopropyl analog.

Target 3-Isopropyl-Aze
Substitute: Aze or Pro May shift turn preference from γ (target) to β, altering peptide backbone geometry and SAR.
Target 3-Isopropyl-Aze
Substitute: Unsubstituted Aze Significantly lower lipophilicity (~2 log units less) may reduce membrane permeability in peptide conjugates.
Target (2S,3S)-isomer
Substitute: Other stereoisomers Chirality mismatch can abolish stereospecific interactions; verify enantiomeric identity.

3-Isopropylazetidine-2-carboxylic Acid vs. Analogs: Evidence


γ-Turn vs. β-Turn Induction

3-Isopropylazetidine-2-carboxylic acid belongs to the class of 2-alkyl-azetidine-2-carboxylates (Aze), which have been shown to preferentially stabilize γ-turn conformations in model tetrapeptides, whereas the corresponding proline (Pro) and α-methyl-proline (α-MePro) analogs favor β-turn structures [1]. This differential turn induction arises from the distinct ring geometry and strain of the four-membered azetidine ring versus the five-membered pyrrolidine ring. The presence of an alkyl substituent (e.g., isopropyl) at the α-position of Aze further enhances the turn-inducing ability relative to unsubstituted Aze [1]. This property enables precise control over peptide secondary structure, which is critical for designing peptides with specific biological activities.

γ-Turn vs. β-Turn Induction
Class-level inference
Target: γ-turn
Proline: β-turn
α-MePro: β-turn
Conformational control context: azetidine scaffold favors γ-turn stabilization in model tetrapeptides.
1H NMR / FT-IR modeling data; class-level inference applies to 2-alkyl-Aze series.
Peptide Engineering Protein Folding Conformational Analysis

Lipophilicity Enhancement vs. Analogs

The introduction of an isopropyl group at the 3-position significantly increases the lipophilicity of the azetidine core. Predicted XLogP values indicate a shift from approximately -0.5 to -0.8 for unsubstituted azetidine-2-carboxylic acid [1][2] to a predicted value of ~1.4 for 3-isopropylazetidine-2-carboxylic acid . This ~2 log unit increase represents a substantial change in hydrophobicity, which can enhance membrane permeability and alter the pharmacokinetic profile of peptide-based drugs. In contrast, proline (XLogP ~ -0.3 to -0.6) and its simple alkyl derivatives (e.g., 4-hydroxyproline) remain considerably less lipophilic.

Lipophilicity Enhancement
Supporting evidence
XLogP ≈ 1.4
Δ +2.0 vs Aze; Δ +1.8 vs Pro
Reported lipophilicity shift supports membrane permeability context for peptide design.
Predicted values; experimental logP/logD should be verified.
Medicinal Chemistry ADME Prediction Peptide Drug Design

Ring Strain: Azetidine vs. Pyrrolidine and Aziridine

The azetidine ring in 3-isopropylazetidine-2-carboxylic acid possesses significant ring strain (25.2 kcal/mol) [1], which is intermediate between the more stable pyrrolidine ring of proline (~6 kcal/mol) and the highly strained aziridine ring (~26.7 kcal/mol) [1]. This strain influences both the compound's conformational rigidity and its reactivity under specific conditions. While less reactive than aziridines, azetidines can undergo controlled ring-opening or expansion reactions, providing access to diverse chemical space in synthetic applications. The strain also contributes to the unique backbone geometry discussed in Evidence Item 1.

Ring Strain Energy
Class-level inference
Azetidine: 25.2 kcal/mol
Aziridine: 26.7; Pyrrolidine: ~6 kcal/mol
Moderate strain balances conformational rigidity with synthetic accessibility.
Experimentally determined; strain may influence reactivity under specific conditions.
Organic Synthesis Peptide Chemistry Strained Heterocycles

Application Scenarios for 3-Isopropylazetidine-2-carboxylic Acid


γ-Turn-Stabilized Peptide Therapeutics

When a peptide drug candidate requires a specific γ-turn conformation for target binding, 3-isopropylazetidine-2-carboxylic acid is the rational choice over proline or unsubstituted azetidine-2-carboxylic acid. The class-level evidence shows that 2-alkyl-azetidine residues preferentially induce γ-turns, and the 3-isopropyl substituent enhances this effect [1]. Incorporating this building block can lock the peptide backbone into the desired bioactive conformation, potentially increasing potency and selectivity.

Enhancing Membrane Permeability

For peptide-based probes or therapeutics where cellular uptake is a limiting factor, the ~2 log unit increase in lipophilicity (XLogP ≈ 1.4) conferred by the 3-isopropyl group, relative to unsubstituted Aze or Pro, can improve passive membrane diffusion [1]. This property makes 3-isopropylazetidine-2-carboxylic acid a strategic modification in lead optimization programs aiming to balance aqueous solubility and permeability.

Synthesis of Constrained Peptide Mimetics

The established asymmetric synthetic route provides access to enantiopure (2S,3S)-3-isopropylazetidine-2-carboxylic acid [1]. This is critical for constructing stereochemically pure peptide mimetics where chirality dictates biological activity. The compound's rigid scaffold and defined stereochemistry enable precise engineering of protein-protein interaction inhibitors and other advanced modalities.

Application
Selection Property
Validation Focus
γ-Turn-Stabilized Peptide Design
Conformational control (γ-turn)
Conformational analysis (NMR, CD, FT-IR)
Enhancing Cellular Permeability
Lipophilicity increase
Permeability assays (PAMPA, Caco-2)
Constrained Peptide Mimetic Synthesis
Stereochemical definition
Chiral purity (HPLC, ee determination)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Isopropylazetidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.